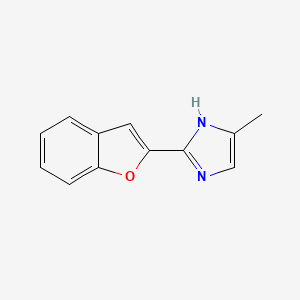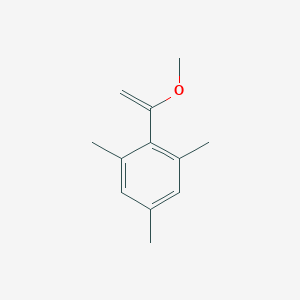![molecular formula C8H8N4O B13672147 [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol is a chemical compound that features a pyridine ring attached to a triazole ring, with a methanol group at the triazole’s 3-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Piperidine-4-yl derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has been studied for its potential neuroprotective effects. It has shown promise in inhibiting the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents for neurodegenerative diseases. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in catalysis, gas storage, and separation technologies .
作用機序
The mechanism of action of [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. In the context of neuroprotection, the compound inhibits the aggregation of alpha-synuclein by binding to its monomeric form, preventing the formation of toxic aggregates. This action helps in reducing neurotoxicity and protecting dopaminergic neurons .
類似化合物との比較
Similar Compounds
[5-(Pyridin-4-yl)-1,2,4-triazole]: Lacks the methanol group but shares the core structure.
[5-(Pyridin-4-yl)-1,2,3-triazole]: Differs in the position of nitrogen atoms in the triazole ring.
[4-(Pyridin-4-yl)-1,2,4-triazole]: Has a different substitution pattern on the triazole ring.
Uniqueness
The presence of the methanol group in [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol imparts unique chemical properties, such as increased solubility and reactivity.
特性
IUPAC Name |
(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-1-3-9-4-2-6/h1-4,13H,5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAXDFSBKZWDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)

![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)








